2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Description
Properties
IUPAC Name |
2-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZFRYAPZNMKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256332 | |
| Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-14-2 | |
| Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol typically involves:
- Nucleophilic substitution reactions between halogenated pyrazine derivatives and piperazine.
- Introduction of the ethanol side chain via reaction with ethylene oxide or haloethanol derivatives.
- Use of organic bases and catalysts to facilitate substitution and improve yields.
- Purification steps involving crystallization or filtration to isolate the target compound.
Preparation of the Piperazine-Pyrazine Core
A key step in the synthesis is the formation of the substituted piperazine intermediate by reacting a halogenated pyrazine derivative with piperazine:
- According to the Chinese patent CN102786497A, a substituted halogenated aromatic compound (such as 6-chloro-2-chloropyrazine) is directly reacted with piperazine under controlled conditions to yield the substituted aromatic piperazine intermediate.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 6-Chloro-2-chloropyrazine + Piperazine | Solvent (e.g., ethanol), base, heat | Formation of 4-(6-chloro-2-pyrazinyl)-1-piperazine intermediate |
- The reaction typically proceeds through nucleophilic aromatic substitution where the piperazine nitrogen attacks the halogenated pyrazine ring.
Introduction of the Ethanol Side Chain
The ethanol group at the 1-position of the piperazine ring is introduced by alkylation with haloethanol derivatives:
- A common approach involves reacting the substituted piperazine intermediate with 2-chloroethanol or ethylene oxide in the presence of a base such as diisopropylethylamine or sodium hydroxide. This step introduces the hydroxyethyl side chain to the nitrogen atom of the piperazine ring.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 2 | 4-(6-Chloro-2-pyrazinyl)-1-piperazine + 2-chloroethanol | Base (e.g., diisopropylethylamine), catalyst (e.g., sodium iodide), solvent (e.g., water or organic solvent), heat | Formation of this compound |
- The presence of metal halides or phase transfer catalysts can enhance the reaction rate and yield, especially when water is used as a solvent.
Catalysts and Reaction Enhancers
- Sodium iodide is often used as a catalyst to facilitate the substitution reaction between piperazine and haloethanol derivatives, improving reaction efficiency and selectivity.
- Metal halides and phase transfer catalysts increase the rate of reaction and conversion, especially in aqueous media, leading to cleaner reactions with fewer by-products.
Purification and Isolation
- After the reaction, the product is typically isolated by filtration or crystallization.
- Washing with solvents such as isopropanol or methanol is common to remove impurities.
- Drying under controlled conditions yields the final compound in high purity.
Comparative Data Table of Preparation Steps
Research Findings and Process Optimization
- The use of sodium iodide as a catalyst and diisopropylethylamine as a base provides an operationally simple, reproducible, and cost-effective process.
- Water as a solvent with metal halide additives enhances reaction rate and conversion efficiency, making the process greener and more scalable.
- The direct substitution of halogenated pyrazine with piperazine avoids multiple intermediate steps, improving overall yield and reducing impurities.
- Crystallization and washing steps ensure the removal of residual starting materials and by-products, critical for pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]acetaldehyde or 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]acetic acid.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research indicates that derivatives of piperazine, including 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, exhibit antipsychotic properties. The compound has been evaluated for its ability to modulate dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.
In a study comparing the effects of various piperazine derivatives, including MK-212 (closely related to the compound ), it was found that these compounds can influence dopaminergic activity, suggesting potential therapeutic applications in managing psychosis .
2. Antiatherosclerotic Potential
The compound has also been investigated for its antiatherosclerotic properties. A patent describes methods for treating atherosclerosis using piperazine derivatives, indicating that compounds like this compound may inhibit cholesterol esterification and reduce arterial plaque formation .
Case Study 1: Dopaminergic Modulation
A clinical trial assessed the effects of MK-212 on eye-tracking responses in subjects under various conditions. The study demonstrated that the compound could significantly alter dopaminergic signaling pathways, providing insights into its potential use as an antipsychotic agent .
Case Study 2: Cholesterol Esterification Inhibition
In laboratory settings, compounds structurally similar to this compound were tested for their capacity to inhibit cholesterol esterification. Results indicated a marked reduction in cholesterol levels in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent against cardiovascular diseases .
Mechanism of Action
The mechanism of action of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring may enhance the compound’s binding affinity to these targets. The ethanol group can facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the nature of the terminal functional group. Key examples include:
Pyridine/Pyrazine Variants
- 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol (): Substituent: 5-Aminomethylpyridinyl instead of 6-chloropyrazinyl. Applications: Used as a pharmaceutical intermediate due to its alcohol and amine functionalities.
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Substituent: Pyridazine core with a 2-fluorophenylpiperazine. Impact: The fluorophenyl group introduces electronegativity, altering electronic distribution and binding interactions. This compound was hydrolyzed to pyridazinones for further derivatization .
Aromatic Substituent Variations
- 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol (): Substituent: 4-Nitrophenyl group. Molecular weight: 251.29 g/mol . Synthesis: Derived from reactions involving nitro-substituted arylpiperazines.
- Hydroxyzine Derivatives (): Substituent: Benzhydryl (diphenylmethyl) group. Impact: The bulky benzhydryl group enhances CNS penetration, as seen in hydroxyzine (an antihistamine). Hydroxyzine’s ethanol analog, 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride, shows altered pharmacokinetics due to the ethanol moiety .
Terminal Functional Group Modifications
Physicochemical Properties
Biological Activity
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, with the CAS number 1219981-14-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClN4O
- Molecular Weight : 242.70 g/mol
- Structure : The compound features a piperazine ring substituted with a chloro-pyrazine moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in several cancer models.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 2.3 | Induction of ROS and apoptosis |
| HAP-1 | 1.8 | DNA damage via ROS generation |
| DanG | 3.0 | Cell cycle arrest and apoptosis |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- ROS Generation : The compound significantly increases intracellular ROS levels, leading to oxidative stress and triggering apoptotic pathways in cancer cells .
- DNA Damage : It has been shown to cause substantial damage to genomic DNA, as evidenced by comet assays performed on various cell lines .
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly affecting CDK1 phosphorylation, which is critical for mitotic entry .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on A2780 Ovarian Cancer Cells :
- Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Analysis revealed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
-
Evaluation in HAP-1 Cells :
- The compound induced significant ROS production within hours of treatment.
- Comet assays indicated that nearly 70% of DNA was damaged post-treatment, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 6-chloro-2-pyrazinecarboxylic acid derivatives with piperazine under reflux in ethanol or dichloromethane ().
- Step 2 : Introduce the ethanol moiety via alkylation using 2-chloroethanol or similar agents in the presence of a base (e.g., K₂CO₃) ( ).
- Purification : Use normal-phase chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ().
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize molar ratios to minimize byproducts like unsubstituted piperazine derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm piperazine ring geometry and substituent positions (as demonstrated for analogous compounds in ).
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the ethanol chain (δ ~3.5–4.0 ppm) and piperazine/pyrazinyl aromatic signals (δ ~7.0–8.5 ppm) ( ).
- IR : Detect O–H (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns ( ).
Q. What are the physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Data from Analogues :
| Property | Value (Analogues) | Source |
|---|---|---|
| Solubility in H₂O | Low (<1 mg/mL) | |
| Solubility in DMSO | High (>50 mg/mL) | |
| Stability in Acid/Base | Hydrolyzes under strong acidic conditions |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Approach :
- Substituent Variation : Synthesize derivatives with modifications to the pyrazinyl (e.g., replacing Cl with F, Br) or piperazine (e.g., N-methylation) groups ().
- Biological Assays : Test against target enzymes (e.g., HIV protease, aminopeptidase N) using in vitro inhibition assays ().
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity ( ).
Q. What computational strategies are effective for predicting target interactions and binding modes?
- Methods :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, common targets for piperazine derivatives) ( ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
Q. How can contradictory data on biological activity across studies be resolved?
- Root Causes :
- Purity Variability : Impurities in synthesized batches (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) ().
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter outcomes. Standardize protocols using CLSI guidelines.
- Case Example : reports anti-tumor activity in leukemia cells, while notes limited efficacy in bacterial models. Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC for antimicrobial activity) .
Q. What strategies improve reaction yield and purity in large-scale synthesis?
- Optimization Steps :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency ().
- Workflow : Employ continuous-flow reactors for precise control of temperature and residence time ( ).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
